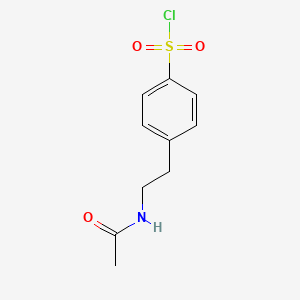
对-(2-乙酰氨基乙基)苯磺酰氯
描述
P-(2-Acetamidoethyl)benzenesulphonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S . It contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfone .
Synthesis Analysis
The synthesis of p-(2-Acetamidoethyl)benzenesulphonyl chloride has been investigated in various studies . An alternative synthetic process was proposed where the traditional chlorosulfonic acid process was modified by partially substituting HSO3Cl by PCl5 as the chlorination agent . This modification resulted in a decrease in the molar ratio of HSO3Cl to acetanilide, the main raw material, from 4.96 to 2.1 . The addition of a small amount of NH4Cl was found to significantly increase the yield of p-(2-Acetamidoethyl)benzenesulphonyl chloride .Molecular Structure Analysis
The molecular structure of p-(2-Acetamidoethyl)benzenesulphonyl chloride is characterized by a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 sulfone .Physical And Chemical Properties Analysis
P-(2-Acetamidoethyl)benzenesulphonyl chloride has a molecular weight of 261.72518 . Its density is predicted to be 1.322±0.06 g/cm3 . The melting point is reported to be between 142.5-144 °C .科学研究应用
抗菌活性
对-(2-乙酰氨基乙基)苯磺酰氯已用于合成具有潜在抗菌活性的杂环磺酸盐。这些衍生物已表现出显着的杀菌和杀真菌特性 (哈比卜、莫瓦德、巴达维和曼苏尔,1990 年)。
水溶液动力学研究
该化合物一直是动力学研究的主题,特别是在其与水溶液中常见亲核试剂的反应中。这些研究对于了解该化合物在各种条件下的化学行为和反应性至关重要 (罗格内,1970 年)。
催化和反应机理
已经对芳香磺酰氯水解的催化进行了研究,包括对-(2-乙酰氨基乙基)苯磺酰氯,由取代的吡啶催化。这些研究提供了对反应动力学和机理的取代效应的见解 (罗格内,1972 年)。
缓蚀
在缓蚀的背景下,该化合物的衍生物已针对其对氯化钠溶液中黄铜腐蚀的影响进行了检查。该应用在材料科学和工程学中具有重要意义 (拉贾娜、班纳吉和南迪,2010 年)。
与碳亲核试剂的取代反应
还对使用各种碳亲核试剂直接取代 2-苯磺酰环醚进行了研究,突出了该化合物在有机合成中的多功能性 (布朗、布鲁诺、达文波特和莱伊,1989 年)。
工业医学分析
该化合物已作为分析方法中的试剂,例如测定尿液中的某些代谢物,展示了其在工业医学和生化分析中的实用性 (小方、友邦和高冢,1969 年)。
抗真菌活性
对-(2-乙酰氨基乙基)苯磺酰氯的衍生物已被合成并评估了其抗真菌活性,为药学和药理学领域做出了贡献 (阿卜杜勒-加法尔、姆潘戈、伊斯梅尔和纳尼翁加,2002 年)。
安全和危害
The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . These hazards may also apply to p-(2-Acetamidoethyl)benzenesulphonyl chloride, but specific safety data for this compound was not found in the search results.
属性
IUPAC Name |
4-(2-acetamidoethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNWNOZERVVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188961 | |
| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35450-53-4 | |
| Record name | 4-[2-(Acetylamino)ethyl]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035450534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(2-Acetamidoethyl)benzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(2-acetamidoethyl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)


![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)
